molecular formula C12H14ClN3O3S B2806647 N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 902702-32-3

N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2806647
CAS No.: 902702-32-3
M. Wt: 315.77
InChI Key: GHEVNHLPKHEVBX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring substituted with a sulfonamide group, a methoxy group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with hydrophobic pockets in receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both a pyrazole ring and a sulfonamide group, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S/c1-8-12(7-16(2)14-8)20(17,18)15-10-6-9(13)4-5-11(10)19-3/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEVNHLPKHEVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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